molecular formula C25H24ClN3O5 B5227202 {4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}[4-(4-nitrophenyl)piperazin-1-yl]methanone

{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}[4-(4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B5227202
M. Wt: 481.9 g/mol
InChI Key: CHNZMXOCZUICPS-UHFFFAOYSA-N
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Description

{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}[4-(4-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound that features a combination of aromatic rings, ether, and piperazine functionalities

Properties

IUPAC Name

[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O5/c1-33-24-16-19(4-11-23(24)34-17-18-2-5-20(26)6-3-18)25(30)28-14-12-27(13-15-28)21-7-9-22(10-8-21)29(31)32/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNZMXOCZUICPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}[4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the ether linkage: Reacting 4-chlorobenzyl chloride with 3-methoxyphenol in the presence of a base such as potassium carbonate to form 4-[(4-chlorobenzyl)oxy]-3-methoxyphenol.

    Piperazine coupling: The intermediate is then reacted with 4-nitrophenylpiperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, to maximize yield and purity.

Chemical Reactions Analysis

{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}[4-(4-nitrophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the benzyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide).

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Materials Science: The compound’s structural features make it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving piperazine derivatives.

Mechanism of Action

The mechanism of action of {4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}[4-(4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. For instance, the piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The compound’s aromatic rings and functional groups may also participate in hydrogen bonding and hydrophobic interactions with proteins, influencing their function.

Comparison with Similar Compounds

Similar compounds include:

    {4-[(4-Chlorobenzyl)oxy]-4’-cyanoazobenzene}: This compound shares the chlorobenzyl ether linkage but differs in its functional groups, leading to different chemical and biological properties.

    {4-(4-Chlorobenzyl)piperazin-1-ylmethanone}: This compound has a similar piperazine core but features different aromatic substituents, affecting its reactivity and applications.

The uniqueness of {4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}[4-(4-nitrophenyl)piperazin-1-yl]methanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

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